3-(4-Methoxyphenyl)-2-nitroprop-2-en-1-ol
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Overview
Description
3-(4-Methoxyphenyl)-2-nitroprop-2-en-1-ol is an organic compound characterized by the presence of a methoxyphenyl group, a nitro group, and a hydroxyl group attached to a propene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-2-nitroprop-2-en-1-ol typically involves the nitration of 4-methoxybenzaldehyde followed by a condensation reaction with nitromethane. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the condensation reaction. The process can be summarized as follows:
Nitration: 4-Methoxybenzaldehyde is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form 4-methoxy-3-nitrobenzaldehyde.
Condensation: The nitrated product is then reacted with nitromethane in the presence of a base to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets quality standards.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-2-nitroprop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used under basic conditions.
Major Products
Oxidation: Formation of 3-(4-Methoxyphenyl)-2-nitroprop-2-en-1-one.
Reduction: Formation of 3-(4-Methoxyphenyl)-2-aminoprop-2-en-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Methoxyphenyl)-2-nitroprop-2-en-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)-2-nitroprop-2-en-1-ol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. Additionally, the methoxyphenyl group can engage in π-π interactions with aromatic residues in proteins, influencing their function. The compound’s effects on specific pathways, such as the inhibition of inflammatory mediators, are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxyphenyl)-2-nitroprop-2-en-1-one: Similar structure but with a carbonyl group instead of a hydroxyl group.
3-(4-Methoxyphenyl)-2-aminoprop-2-en-1-ol: Similar structure but with an amine group instead of a nitro group.
4-Methoxybenzaldehyde: Precursor compound with a simpler structure.
Uniqueness
3-(4-Methoxyphenyl)-2-nitroprop-2-en-1-ol is unique due to the combination of its functional groups, which confer specific reactivity and potential biological activity. The presence of both a nitro group and a hydroxyl group allows for diverse chemical transformations and interactions with biological targets, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
905564-22-9 |
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Molecular Formula |
C10H11NO4 |
Molecular Weight |
209.20 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-2-nitroprop-2-en-1-ol |
InChI |
InChI=1S/C10H11NO4/c1-15-10-4-2-8(3-5-10)6-9(7-12)11(13)14/h2-6,12H,7H2,1H3 |
InChI Key |
OPYJJSIOCJGUFA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(CO)[N+](=O)[O-] |
Origin of Product |
United States |
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